molecular formula C10H10BrN B3178420 2-(2-bromoethyl)-1H-indole CAS No. 557107-03-6

2-(2-bromoethyl)-1H-indole

Cat. No.: B3178420
CAS No.: 557107-03-6
M. Wt: 224.1 g/mol
InChI Key: XCCDTRUNWZWKQR-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a bromoethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethyl)-1H-indole typically involves the bromination of an indole derivative. One common method is the reaction of indole with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid, to yield the desired product. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted indole derivatives with various functional groups.

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Ethyl-substituted indole derivatives.

Scientific Research Applications

Chemistry: 2-(2-Bromoethyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential biological activities. Indole derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, making this compound of interest for drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been explored as candidates for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its unique chemical properties make it a valuable intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-1H-indole involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function. The indole core can also interact with various receptors and enzymes, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

    2-(2-Bromoethyl)benzene: Similar in structure but lacks the indole core.

    2-Bromoethylamine: Contains a bromoethyl group but has an amine instead of an indole.

    2-Bromoethyl ethyl ether: Contains a bromoethyl group but has an ether linkage instead of an indole.

Uniqueness: 2-(2-Bromoethyl)-1H-indole is unique due to the presence of both the indole core and the bromoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research. The indole core is known for its ability to interact with biological targets, while the bromoethyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

2-(2-bromoethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCDTRUNWZWKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624041
Record name 2-(2-Bromoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557107-03-6
Record name 2-(2-Bromoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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